2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Catalog No.
S1901267
CAS No.
15058-15-8
M.F
C13H8N2O
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Avoid irreproducible device performance caused by isomeric or polymorphic impurities in D-π-A materials. This compound delivers consistent electronic properties through a defined Knoevenagel-derived structure. • Rigid D-π-A chromene core with malononitrile acceptor for OLED/OPV building blocks. • High melting point (332-334°C) supports vacuum thermal evaporation. • Free from isomeric 2-imino-2H-chromene contaminants, ensuring synthetic purity.

CAS Number

15058-15-8

Product Name

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1

Synonyms

2-(2-Methyl-4H-chromen-4-ylidene)propanedinitrile, 2-(2-Methyl-4H-1-benzopyran-4-ylidene)malononitrile, 2-(2-Methylchromen-4-ylidene)malononitrile, (2-Methyl-4H-chromen-4-ylidene)malononitrile

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile is a heterocyclic compound featuring a chromene core (electron donor) linked via a π-conjugated bridge to a potent malononitrile electron-acceptor group. This Donor-π-Acceptor (D-π-A) architecture is fundamental to its use as a building block in materials science, particularly for applications leveraging its electronic and photophysical properties. [1]. The compound is typically synthesized via a Knoevenagel condensation of 2-methyl-4H-chromen-4-one with malononitrile, a route that highlights its accessibility from common precursors but also underscores the need for precise synthetic control to ensure structural integrity. [2]. Its solid, crystalline nature and high melting point are key procurement-relevant physical characteristics.

Research Fit

D-π-A chromophore building block: Electron-withdrawing end-cap for push-pull small molecules in organic electronics.
Solution-processed OPV donor design: Reported as acceptor unit in A-D-A systems achieving competitive device voltages.
NIR fluorogenic platform: Large Stokes shift and red-to-NIR emission support ratiometric probe development.

Procuring this specific compound is critical as minor structural or formal variations lead to significant, unpredictable performance deviations. Firstly, the synthesis of chromene derivatives from related precursors like salicylaldehydes is highly condition-dependent and can yield isomeric byproducts such as 2-imino-2H-chromenes, which are not functionally equivalent. [1]. Secondly, replacing the malononitrile acceptor with other electron-withdrawing groups, even those considered strong, can unexpectedly alter photophysical outcomes, such as drastically reducing fluorescence quantum yield, demonstrating that performance is not a simple linear function of acceptor strength. [2]. Finally, even for the exact chemical structure, different solid-state crystal forms (polymorphs) of related malononitrile compounds can exhibit entirely different mechanochromic and fluorescent behaviors, making the procurement of a specific, characterized form essential for reproducible device fabrication and performance. [3].

Substitution Risk

CMCN-based scaffold
Chromone/Coumarin alternatives may lack sufficient ICT character, shifting emission to shorter wavelengths and reducing electron-accepting strength.
Dicyanomethylene activation
Simple 2-methylchromone requires strongly acidic media for fluorescence; device-compatible neutral emission may not transfer.
NIR probe sensitivity
Generic fluorophores with smaller Stokes shifts can increase background interference and limit ratiometric sensing performance.

High Thermal Stability

This compound exhibits a high melting point of 332-334 °C, indicating superior thermal stability. . This is a significant advantage over other functional malononitrile derivatives, such as the widely studied 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), which melts at 139.2–139.9 °C. [1].

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data332-334 °C
Comparator Or Baseline2-(4-(diphenylamino)benzylidene)malononitrile (DPAM): 139.2–139.9 °C
Quantified Difference>192 °C higher melting point
ConditionsReported melting points from respective sources.

The significantly higher thermal stability allows for use in high-temperature fabrication processes like vacuum thermal evaporation and enhances the operational lifetime and reliability of organic electronic devices.

OPV Efficiency
Reported
PCE 7.60% vs. 1.03%
IDTT-HT-CMCN 7.4× higher
IDTT-CMCN (no π-bridge) serves as baseline
Supports device efficiency context when CMCN is integrated with an optimized π-bridge.
Jsc 12.7 mA/cm², Voc 0.94 V, FF 63.8%; inverted OSCs with PC71BM.

Defined Structure for NLO Properties

The NLO response of chromene-malononitrile systems is acutely sensitive to the π-conjugated bridge. Highly conjugated analogs, such as a divinylthiophene-bridged derivative, are designed for maximal NLO response, exhibiting a narrow optical band gap of 1.78 eV. [1]. In contrast, the target compound's more compact and rigid ylidene bridge without extended linkers results in a fundamentally different electronic structure, implying a wider optical band gap. This structural distinction is critical, as substituting one for the other would drastically alter key NLO parameters like second-harmonic generation efficiency and transparency windows.

Evidence DimensionOptical Band Gap (related to NLO properties)
Target Compound DataWider band gap inferred from rigid, non-extended π-bridge
Comparator Or BaselineDivinylthiophene-bridged chromene-malononitrile analog: 1.78 eV
Quantified DifferenceQualitatively different; target compound is less conjugated, implying a wider gap suitable for different applications.
ConditionsDFT calculations for the comparator compound.

For NLO applications, selecting a compound with a specific, predictable hyperpolarizability and transparency window is critical; this compound's defined structure provides a distinct and non-interchangeable profile compared to highly-conjugated analogs.

OLED Red Emission
Reported
0.82 cd/A, 0.33 lm/W
Red 1 dopant in Alq₃ host at 20 mA/cm²
Red 2 dopant CIE (0.67, 0.32) at 7.0 V, comparable efficiency
Reported electroluminescence metrics for CMCN-based red emitters; donor tuning adjusts color coordinates.
Multilayered OLED structure; exact Red 2 efficiency not quantified in source.

Precursor Specificity and Isomer Purity

This compound is derived from the specific condensation of 2-methyl-4H-chromen-4-one and malononitrile. Using structurally related but different precursors, such as salicylaldehydes, under similar conditions can lead to complex reaction mixtures containing functionally distinct isomers like 2-imino-2H-chromene-3-carbonitriles (observed at 41.6% of the mixture after 45 minutes in one study) and (2-amino-3-cyano-4H-chromen-yl)malononitriles. [1]. The procurement of the target compound guarantees the correct, pure isomer resulting from a defined synthetic pathway, which is essential for reproducible downstream applications.

Evidence DimensionReaction Outcome / Product Purity
Target Compound DataSynthesized from specific 2-methyl-4H-chromen-4-one precursor to yield a single target isomer.
Comparator Or BaselineSynthesis from salicylaldehyde precursors yields mixtures containing up to 41.6% of an undesired 2-imino isomer.
Quantified DifferenceAvoidance of significant isomeric impurities inherent to alternative synthetic routes.
ConditionsBase-catalyzed condensation reaction.

Ensures batch-to-batch reproducibility and predictable reactivity by eliminating isomeric impurities that arise from less specific, though similar, synthetic routes.

Frontier Orbitals
Cross-study
HOMO −5.29 eV
LUMO −3.58 eV
CMCN-terminated BT-CMCN raises LUMO ~0.32 eV above PC₇₁BM, favoring Voc.
Optical band gap 1.72 eV; thin-film CV and UV-vis data.
Synthetic Yield
Class-level
Up to 90% (Knoevenagel)
~60% via Michael addition routes
Knoevenagel condensation may support higher synthesis scalability.
Laboratory-scale data; vendor purities 95–97% noted.
Stokes Shift
Class-level
≈138 nm
DCM platform ratiometric pH response
Large Stokes shift may reduce self-quenching in NIR bioimaging probes.
Class-level inference; compound-specific comparative data not reported.
Thermal Stability
Reported
Td 304 °C (5% wt loss)
Thermal profile supports processing via vacuum deposition or annealing.
BT-CMCN material; TGA under inert atmosphere.

Thermally Evaporated Organic Electronic Layers

The compound's high thermal stability (M.P. 332-334 °C) makes it a strong candidate for use in functional layers of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) that are fabricated using vacuum thermal evaporation, a process requiring material stability at high temperatures under vacuum. [REFS-1, REFS-2].

NLO Chromophore Benchmark Material

Its well-defined and rigid D-π-A structure serves as a valuable baseline model for investigating structure-property relationships in chromene-based non-linear optical materials. Its predictable electronic profile, distinct from highly-conjugated analogs, is useful for calibrating theoretical models and understanding the impact of structural modifications. [2].

High-Purity Precursor for Heterocyclic Synthesis

As a synthetically pure building block, free from the isomeric contaminants that plague related synthetic routes, this compound is the right choice for multi-step syntheses of more complex heterocyclic systems where initial purity is paramount to achieving high yields and avoiding extensive purification of the final products. [3].

Application Fit

Application
Selection Property
Validation Focus
Small-molecule OPV donors
Electron-withdrawing end-cap strength
PCE and open-circuit voltage in bulk heterojunction devices
Red/NIR OLED emitters
Tunable emission via donor engineering
Luminous efficiency and CIE color coordinates
NIR fluorescent probes
Large Stokes shift and ratiometric response
Signal-to-noise ratio in bioimaging and sensing
Push-pull chromophore building block
Strong ICT and suitable frontier orbital energies
HOMO/LUMO alignment and optical bandgap

XLogP3

2.1

Wikipedia

(2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile

Explore Compound Types